2-(2-Aminoethyl)aniline dihydrochloride
Overview
Description
2-(2-Aminoethyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Aminoethyl)aniline dihydrochloride, also known as 2-(1-aminoethyl)aniline dihydrochloride, is a substituted aniline compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H12N2·2HCl
- Molecular Weight : Approximately 172.65 g/mol
- Structure : The compound features an aminoethyl group attached to the aniline structure, enhancing its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile, allowing it to participate in various biochemical processes. It can interact with enzymes and receptors, influencing their activity through:
- Hydrogen Bonding : Facilitates interactions with biological molecules.
- Nucleophilic Attacks : Influences enzyme activity and molecular recognition.
Biological Activity
Research indicates that this compound has several potential biological activities:
- Enzyme Interactions : The compound has been shown to act as a substrate in biochemical assays, indicating its relevance in enzymatic studies.
- Pharmacological Applications : Its structure suggests potential applications in medicinal chemistry as a precursor for synthesizing pharmaceutical agents.
Study on Enzyme Inhibition
A study demonstrated that compounds similar to this compound can inhibit calmodulin-dependent kinases, which are crucial for insulin signaling pathways. Although specific data on this compound is limited, the findings suggest a potential role in enhancing insulin sensitivity in vivo models .
Pharmacokinetic Profiles
In vitro studies have evaluated the pharmacokinetic profiles of related compounds, revealing insights into their absorption, distribution, metabolism, and excretion (ADME). For instance, compounds sharing structural similarities exhibited varying degrees of solubility and metabolic stability .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Aniline | C6H5NH2 | Basic structure without aminoethyl substitution |
4-(1-Aminoethyl)aniline | C8H10N2 | Contains an aminoethyl group at the para position |
3-Amino-4-methylphenol | C7H9N | Contains a methyl group at the para position |
N,N-Diethyl-aniline | C10H15N | Two ethyl groups attached to nitrogen |
The presence of the aminoethyl group in this compound distinguishes it from other anilines by enhancing its reactivity and biological activity, making it valuable for synthetic organic chemistry and medicinal applications.
Properties
IUPAC Name |
2-(2-aminoethyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-3-1-2-4-8(7)10;;/h1-4H,5-6,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZSHRMVZTDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674205 | |
Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-45-6 | |
Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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